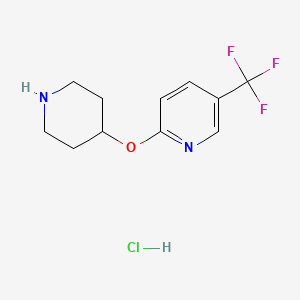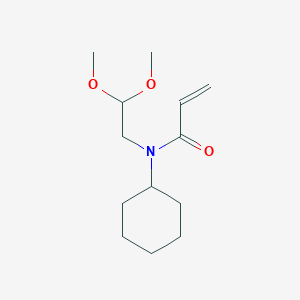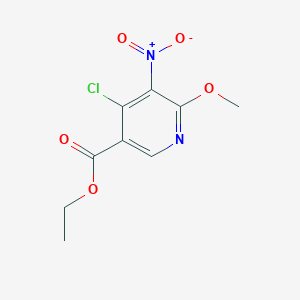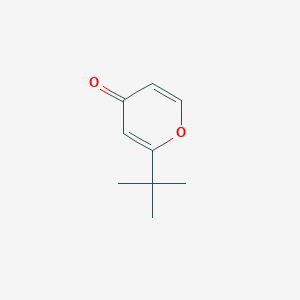
2-(tert-Butyl)-4H-pyran-4-one
Descripción general
Descripción
Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group, which is a carbon atom bonded to three other carbon atoms . They are known for their steric bulk, which can influence their chemical behavior .
Synthesis Analysis
The synthesis of tert-butyl compounds often involves the reaction of an appropriate precursor with isobutene or a related compound . For example, 2-tert-butylphenol can be prepared by acid-catalyzed alkylation of phenol with isobutene .Molecular Structure Analysis
The molecular structure of a tert-butyl compound can be determined using various analytical techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Tert-butyl compounds can participate in a variety of chemical reactions. For example, tert-butyl alcohol can undergo dehydration to form isobutylene .Physical And Chemical Properties Analysis
Tert-butyl compounds generally have unique physical and chemical properties due to the steric bulk of the tert-butyl group. For example, 2-tert-butylphenol is a colorless oil that dissolves in basic water .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
2-(tert-Butyl)-4H-pyran-4-one is involved in various synthesis processes and shows significant chemical reactivity. It has been used in the efficient one-pot synthesis of 2-amino-4H-pyrans, which are important due to their biological activities, including anti-cancer, antihypertensive, and coronary dilating properties, and as intermediates in organic synthesis (Zonouzi, Kazemi, & Nezamabadi, 2006). Additionally, it has been used in the preparation of lactonized side chains for statin synthesis (Časar & Košmrlj, 2009).
Optical and Thermal Properties
2-(tert-Butyl)-4H-pyran-4-one derivatives demonstrate notable optical and thermal properties. For instance, glassy luminescent derivatives of this compound have been synthesized and explored for their potential in organic light-emitting diodes and lasers due to their good thermal stability and suitable optical properties (Zarins et al., 2012).
Material Science Applications
In material science, derivatives of 2-(tert-Butyl)-4H-pyran-4-one have been synthesized for use in organic electronics and photonics. These derivatives form amorphous films with good optical quality and are thermally stable, making them suitable for applications in light-emitting and light-amplification technologies (Zarins et al., 2015).
Fluorescent Dyes and OLED Applications
Compounds based on 2-(tert-Butyl)-4H-pyran-4-one have been developed as fluorescent dyes with improved electrostability, used in the fabrication of organic light-emitting diodes (OLEDs). These dyes show potential due to their high luminance efficiency and narrow bandwidth emission (Chang & Chow, 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-tert-butylpyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQDXFURVAGLJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731461 | |
| Record name | 2-tert-Butyl-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-4H-pyran-4-one | |
CAS RN |
74628-14-1 | |
| Record name | 2-tert-Butyl-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

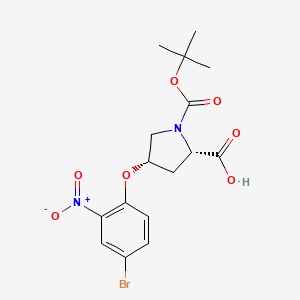
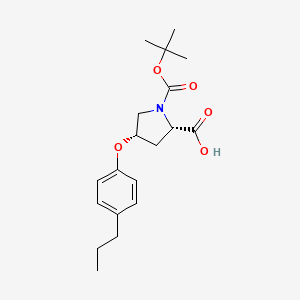
![4-[(2-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397706.png)
![4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397707.png)
![4-[(4-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397708.png)
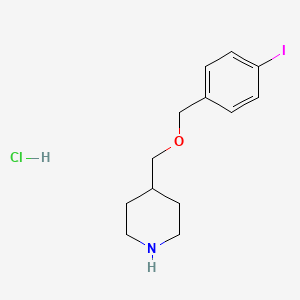
![3-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397711.png)
![3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397714.png)
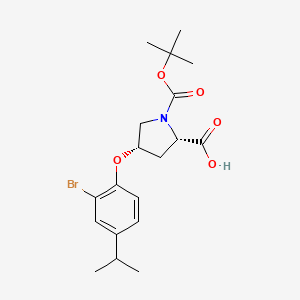
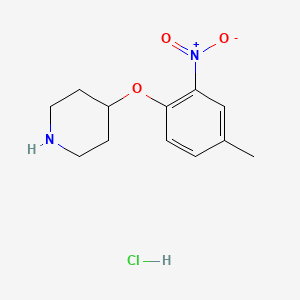
![3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397721.png)
